1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)12-6-4-11(5-7-12)9-16-10-13(8-15-16)17(18)19/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMRUENHTUHHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 4 Tert Butylphenyl Methyl 4 Nitro 1h Pyrazole
Strategies for Pyrazole (B372694) Ring Formation and Functionalization
The foundational pyrazole ring is a versatile five-membered heterocycle that can be synthesized through several established methods. mdpi.com A prevalent and classical approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.org For the synthesis of the unsubstituted pyrazole core, reagents like malondialdehyde or its synthetic equivalents can be reacted with hydrazine. nih.gov
Alternative strategies for constructing the pyrazole ring include:
From α,β-unsaturated ketones: Cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives can yield pyrazolines, which are then oxidized to form the aromatic pyrazole ring. nih.gov
1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound, such as ethyl diazoacetate, with an alkyne or an activated alkene. nih.govscispace.com This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.
From Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines is a long-established method, though it can sometimes lead to mixtures of regioisomers. mdpi.com
Once the pyrazole ring is formed, it can be functionalized through various electrophilic substitution reactions. The nitrogen atoms in the pyrazole ring influence its reactivity; the N-atom at the 2-position possesses a non-Huckel lone pair and is generally more reactive towards electrophiles, while the N-H at the 1-position can be deprotonated to increase its nucleophilicity for reactions like alkylation. researchgate.net
Approaches to N-Alkylation with (4-tert-Butylphenyl)methyl Moieties
The introduction of the (4-tert-butylphenyl)methyl group onto the pyrazole nitrogen is a critical step. This N-alkylation is typically achieved by reacting the pyrazole with a suitable alkylating agent, such as 1-(bromomethyl)-4-tert-butylbenzene or 1-(chloromethyl)-4-tert-butylbenzene. The reaction is generally performed under basic conditions to deprotonate the pyrazole's N-H, thereby enhancing its nucleophilicity. semanticscholar.org
Two main synthetic routes can be considered:
Alkylation of 4-nitro-1H-pyrazole: This is often the preferred route. Commercially available 4-nitro-1H-pyrazole can be deprotonated with a base, and the resulting anion reacts with the alkylating agent. This method directly yields the target molecule. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate. researchgate.netresearchgate.netbeilstein-journals.org The choice of solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), can significantly influence the reaction's regioselectivity and yield. researchgate.netbeilstein-journals.org
Alkylation of Unsubstituted Pyrazole: In this alternative approach, unsubstituted pyrazole is first alkylated with the (4-tert-butylphenyl)methyl halide. This reaction can produce a mixture of two regioisomers: 1-[(4-tert-butylphenyl)methyl]-1H-pyrazole and 1-[(4-tert-butylphenyl)methyl]-1H-pyrazole. The regioselectivity is influenced by steric hindrance; the bulky tert-butylbenzyl group tends to favor attachment to the less sterically hindered nitrogen. mdpi.comsemanticscholar.org The desired isomer must then be separated before the subsequent nitration step.
Recent advancements have also explored acid-catalyzed N-alkylation methods using trichloroacetimidate (B1259523) electrophiles as an alternative to traditional alkyl halides, which can proceed under milder conditions without the need for a strong base. semanticscholar.orgmdpi.com
Regioselective Nitration of Pyrazole Systems
The introduction of the nitro group at the C4 position of the pyrazole ring is a key functionalization step. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring.
Nitration of 1-[(4-tert-butylphenyl)methyl]-1H-pyrazole: When the pyrazole ring is already substituted at the N1 position with the bulky tert-butylbenzyl group, electrophilic substitution, such as nitration, is strongly directed to the C4 position. The N1 substituent sterically hinders attack at the C5 position, and the electronic properties of the ring favor substitution at C4. The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid (HNO3/H2SO4). nih.govgoogle.com Careful control of the reaction temperature is crucial to prevent over-nitration or side reactions.
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is crucial for maximizing the yield and purity of 1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-pyrazole. Key factors include the choice of reagents, solvents, catalysts, temperature, and reaction time.
For the N-alkylation step , particularly when alkylating 4-nitropyrazole, the base and solvent system are critical. Studies on similar pyrazole alkylations have shown that strong bases like sodium hydride in an aprotic polar solvent like THF can provide excellent regioselectivity and high conversion rates. beilstein-journals.org The use of phase-transfer catalysts has also been shown to be effective in solvent-free conditions. researchgate.net
| Parameter | Condition A | Condition B | Condition C | Outcome/Observation |
|---|---|---|---|---|
| Base | K2CO3 | NaH | Cs2CO3 | NaH often provides higher yields and better selectivity for N-1 alkylation. beilstein-journals.org |
| Solvent | Acetonitrile | DMF | THF | DMF at elevated temperatures (80°C) can lead to nearly quantitative yields in short reaction times. researchgate.net THF is preferred with NaH for high regioselectivity. beilstein-journals.org |
| Temperature | Room Temp. | 80°C | Reflux | Higher temperatures generally reduce reaction time but may require careful control to minimize side products. |
| Catalyst | None | Phase Transfer Catalyst (e.g., TBAB) | Acid Catalyst (e.g., CSA) | Acid catalysts can enable reactions under milder conditions without strong bases. mdpi.com |
For the nitration step , optimization involves controlling the concentration of the nitrating acids and the reaction temperature. The use of fuming nitric acid and fuming sulfuric acid at a controlled temperature of 50°C has been shown to significantly improve the yield of 4-nitropyrazole compared to standard conditions. guidechem.com
Scalability Considerations in Laboratory Synthesis
Scaling up the synthesis of this compound from milligram to gram or kilogram quantities introduces several challenges that must be addressed for a safe and efficient process.
Thermal Management: Nitration reactions are highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. This requires the use of jacketed reactors with precise temperature control and potentially slow, controlled addition of the nitrating agent.
Reagent Handling and Stoichiometry: Handling large quantities of corrosive reagents like concentrated sulfuric and nitric acids, as well as reactive bases like sodium hydride, requires appropriate personal protective equipment and engineering controls. Maintaining precise stoichiometric ratios is also more challenging on a larger scale.
Purification: Purification methods must be adapted for larger quantities. While column chromatography is suitable for small-scale laboratory purification, it becomes impractical and costly for multi-gram syntheses. Crystallization is the preferred method for large-scale purification, assuming a suitable solvent system can be identified to provide the product in high purity.
Process Safety and Byproduct Management: A thorough safety assessment is necessary before scaling up. This includes understanding the thermal stability of intermediates and the final product, as well as planning for the safe quenching of the reaction and disposal of waste streams. For instance, the recovery and recycling of the pyrazole moiety from N-nitropyrazole reagents have been demonstrated, which can improve the sustainability of the process on a larger scale. acs.org
Reaction Mechanisms and Pathways Involving 1 4 Tert Butylphenyl Methyl 4 Nitro 1h Pyrazole
Mechanistic Studies of N-Alkylation in Pyrazole (B372694) Synthesis
The synthesis of 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole involves the N-alkylation of a pyrazole ring. This class of reaction is pivotal for creating a diverse range of N-substituted pyrazole derivatives, which are significant in medicinal chemistry. semanticscholar.orgresearchgate.net The mechanism of N-alkylation can vary depending on the reagents and conditions employed.
One common method for N-alkylation involves the use of alkyl halides in the presence of a base. researchgate.net In this SN2-type mechanism, the pyrazole anion, formed by deprotonation of the N-H proton by the base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The choice of base and solvent is critical to the efficiency of this reaction.
Alternatively, acid-catalyzed N-alkylation methods have been developed using electrophiles like trichloroacetimidates. semanticscholar.org These reactions are believed to proceed through a carbocation intermediate. semanticscholar.org The strength of the acid catalyst and the stability of the carbocation formed from the alkylating agent are key factors influencing the reaction rate and yield. For instance, the presence of electron-withdrawing groups on the alkylating agent can destabilize the carbocation and hinder the reaction. semanticscholar.org
The regioselectivity of N-alkylation in unsymmetrical pyrazoles is often governed by steric factors. researchgate.net The incoming alkyl group will preferentially bond to the less sterically hindered nitrogen atom of the pyrazole ring.
| Alkylation Method | Proposed Mechanism | Key Factors |
| Alkyl Halides with Base | SN2 | Base strength, solvent polarity, nature of the leaving group |
| Trichloroacetimidates with Acid | Carbocation-mediated | Acid strength, carbocation stability |
Electron Transfer and Nucleophilic Aromatic Substitution Mechanisms in Nitration Reactions
The introduction of the nitro group at the 4-position of the pyrazole ring is a key synthetic step. Aromatic nitration can proceed through different mechanistic pathways, including electrophilic aromatic substitution and single-electron transfer (SET) mechanisms. nih.gov
In the context of electrophilic aromatic substitution, the nitronium ion (NO₂⁺) is the active electrophile. masterorganicchemistry.com This highly reactive species is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.com The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the nitroaromatic product. masterorganicchemistry.com
Recent studies have proposed that a single-electron transfer (SET) mechanism can also be involved, particularly with electron-rich aromatic compounds. nih.gov This pathway involves the transfer of an electron from the aromatic substrate to the nitronium ion, forming a radical cation and a nitrogen dioxide radical. nih.gov These species then combine to form the final product. The occurrence of the SET mechanism is influenced by the electron-donating ability of the aromatic compound. nih.gov
Furthermore, in some cases, the nitration of pyrazoles can be achieved using N-nitro-type reagents, such as N-nitropyrazoles. nih.gov These reagents offer a milder alternative to the traditional mixed-acid conditions. The mechanism is believed to involve the transfer of the nitro group from the reagent to the aromatic substrate. nih.gov
| Nitration Mechanism | Key Intermediates | Influencing Factors |
| Electrophilic Aromatic Substitution | Nitronium ion (NO₂⁺), Sigma complex | Acid strength, substrate reactivity |
| Single-Electron Transfer (SET) | Radical cation, Nitrogen dioxide radical | Electron-donating ability of the substrate |
| N-Nitro Reagents | N-nitropyrazole | Reagent structure and reactivity |
Reactivity and Transformation Pathways of the Nitro Group
The nitro group in this compound is a versatile functional group that can undergo a variety of transformations, significantly influencing the subsequent synthetic utility of the molecule.
One of the most common reactions of the nitro group is its reduction to an amino group. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with reagents like metal hydrides. vulcanchem.comresearchgate.net The resulting 4-aminopyrazole derivative is a valuable intermediate for further functionalization. The reduction proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov
The strong electron-withdrawing nature of the nitro group activates the pyrazole ring towards nucleophilic attack, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.commdpi.com In these reactions, the nitro group can act as a leaving group, being displaced by a variety of nucleophiles. mdpi.com This pathway provides a route to introduce diverse functionalities at the 4-position of the pyrazole ring.
Moreover, the nitro group can participate in various other transformations, such as photochemical reactions and metal-catalyzed cross-coupling reactions. mdpi.comrsc.org Photoexcited nitroarenes exhibit unique reactivity, enabling transformations like reduction to amines and C-N coupling reactions. rsc.org
| Transformation | Reagents/Conditions | Product |
| Reduction | Catalytic hydrogenation (Pd/C, H₂), Metal hydrides | 4-Aminopyrazole derivative |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles | 4-Substituted pyrazole derivative |
| Photochemical Reactions | UV or visible light | Various products depending on the reaction |
Influence of the tert-Butylphenyl Substituent on Reactivity and Steric Hindrance
The (4-tert-butylphenyl)methyl substituent exerts a significant influence on the reactivity and properties of the molecule through both electronic and steric effects.
The tert-butyl group is an electron-donating group through induction. This electronic effect can influence the reactivity of the phenyl ring and, to a lesser extent, the pyrazole moiety. However, the primary impact of the tert-butyl group is often steric.
The bulky nature of the tert-butyl group can create steric hindrance around the molecule. This can affect the approach of reagents to the reactive sites, potentially influencing the regioselectivity of reactions. For example, in reactions involving the phenyl ring, the tert-butyl group can direct incoming electrophiles to the ortho and meta positions, although the para-substitution in the parent molecule already dictates the substitution pattern.
| Effect | Description | Potential Impact on Reactivity |
| Electronic | Electron-donating inductive effect of the tert-butyl group. | Modulates the electron density of the phenyl ring. |
| Steric | The bulky nature of the tert-butyl group creates steric hindrance. | Influences regioselectivity of reactions and can lead to steric acceleration. |
Advanced Structural Characterization and Spectroscopic Analysis of 1 4 Tert Butylphenyl Methyl 4 Nitro 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the proton and carbon framework of 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.
tert-Butyl Protons: A sharp singlet, integrating to nine protons, is anticipated around δ 1.3 ppm. This is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. rsc.org
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge connecting the phenyl ring to the pyrazole (B372694) nitrogen is expected. Its chemical shift would likely appear in the range of δ 5.4–5.6 ppm, deshielded due to the influence of the adjacent aromatic pyrazole ring.
Phenyl Protons: The 1,4-disubstituted phenyl ring should exhibit an AA'BB' system, which typically appears as two distinct doublets. The two protons ortho to the methylene group and the two protons meta to it are chemically non-equivalent, with expected signals around δ 7.2-7.4 ppm. rsc.orgchemicalbook.com
Pyrazole Protons: The 4-nitropyrazole moiety presents two protons. The proton at the C-3 position is expected to resonate at a lower field (δ ~8.6 ppm) compared to the proton at the C-5 position (δ ~8.2 ppm). This downfield shift is attributed to the electron-withdrawing nature of the nitro group and the aromaticity of the pyrazole ring. mdpi.com
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the three equivalent methyl carbons (around δ 31.5 ppm) and one for the quaternary carbon (around δ 34.7 ppm).
Methylene Carbon: The carbon of the -CH₂- bridge is anticipated to have a chemical shift in the region of δ 55-60 ppm.
Phenyl Carbons: Four signals are expected for the phenyl ring carbons. The ipso-carbon attached to the methylene group, the carbon bearing the tert-butyl group, and the two pairs of equivalent aromatic CH carbons.
Pyrazole Carbons: For the 4-nitropyrazole ring, three distinct carbon signals are predicted. The C-4 carbon, directly attached to the nitro group, is expected to be significantly deshielded (around δ 137 ppm). The C-3 and C-5 carbons are expected to appear at approximately δ 141 ppm and δ 129 ppm, respectively. mdpi.comresearchgate.net
Predicted NMR Data
| ¹H NMR Predicted Chemical Shifts (δ ppm) | ¹³C NMR Predicted Chemical Shifts (δ ppm) | ||
|---|---|---|---|
| Assignment | Value | Assignment | Value |
| -C(CH₃)₃ | ~1.3 (s, 9H) | -C(CH₃)₃ | ~31.5 |
| -CH₂- | ~5.5 (s, 2H) | -C(CH₃)₃ | ~34.7 |
| Aromatic H (Phenyl) | ~7.2-7.4 (m, 4H) | -CH₂- | ~58.0 |
| H-5 (Pyrazole) | ~8.2 (s, 1H) | Aromatic CH (Phenyl) | ~126.0, ~128.0 |
| H-3 (Pyrazole) | ~8.6 (s, 1H) | Aromatic C-ipso (Phenyl) | ~132.0, ~152.0 |
| C-5 (Pyrazole) | ~129.0 | ||
| C-4 (Pyrazole) | ~137.0 | ||
| C-3 (Pyrazole) | ~141.0 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.
NO₂ Vibrations: The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch in the 1335–1380 cm⁻¹ region. These are among the most diagnostic peaks in the spectrum.
Aromatic C-H and C=C Vibrations: The phenyl and pyrazole rings will give rise to multiple bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C stretching vibrations within the rings typically appear in the 1450–1600 cm⁻¹ range.
Aliphatic C-H Vibrations: The C-H stretching vibrations of the tert-butyl and methylene groups are expected in the 2850–3000 cm⁻¹ region. The characteristic bending vibrations for the tert-butyl group are usually observed around 1365-1395 cm⁻¹.
Pyrazole Ring Vibrations: The C=N and N-N stretching vibrations of the pyrazole ring contribute to the fingerprint region of the spectrum, typically between 1400 and 1600 cm⁻¹.
Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=C and C=N Stretch (Aromatic Rings) | 1600 - 1450 | Medium-Strong |
| NO₂ Asymmetric Stretch | 1560 - 1500 | Strong |
| NO₂ Symmetric Stretch | 1380 - 1335 | Strong |
| C-H Bend (tert-Butyl) | 1395 - 1365 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure. For this compound (C₁₄H₁₇N₃O₂), the molecular weight is 259.31 g/mol .
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 259. The fragmentation is likely dominated by the cleavage of the weakest bonds and the formation of stable carbocations.
Benzylic Cleavage: The most prominent fragmentation pathway is expected to be the cleavage of the C-N bond between the methylene group and the pyrazole ring. This would generate the highly stable 4-tert-butylbenzyl cation, which would likely be the base peak in the spectrum.
[C₁₁H₁₅]⁺ at m/z 147.
Loss of Nitro Group: Fragmentation involving the nitro group is also common. This can occur through the loss of a nitro radical (•NO₂) or nitric oxide (•NO).
[M - NO₂]⁺ at m/z 213.
Pyrazole Ring Fragmentation: The 4-nitropyrazole radical cation resulting from the benzylic cleavage could undergo further fragmentation, consistent with patterns observed for pyrazole derivatives, such as the loss of HCN or N₂. nist.gov
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a reliable prediction of its molecular architecture. uned.esresearchgate.net
Studies on 1-substituted nitropyrazoles show that the pyrazole ring is planar. researchgate.net The phenyl ring would be oriented at a specific dihedral angle relative to the pyrazole ring to minimize steric hindrance. The nitro group is typically coplanar, or nearly coplanar, with the pyrazole ring, which allows for effective electronic delocalization.
In the solid state, molecules would likely be packed in a way that maximizes intermolecular interactions. Potential interactions include:
π-π Stacking: Face-to-face or offset stacking between the electron-deficient nitropyrazole rings and the electron-rich 4-tert-butylphenyl rings of adjacent molecules.
C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds (from the phenyl, methylene, or tert-butyl groups) and the oxygen atoms of the nitro group are expected to play a significant role in the crystal packing.
Vibrational Spectroscopy and Raman Analysis for Molecular Fingerprinting
Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about molecular vibrations. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or inactive in the IR spectrum.
For this compound, the Raman spectrum would be expected to show strong signals for:
Symmetric NO₂ Stretch: This vibration, typically appearing around 1350 cm⁻¹, often gives a very strong band in the Raman spectrum.
Ring Breathing Modes: The symmetric "breathing" vibrations of the phenyl and pyrazole rings would produce characteristic and intense Raman signals.
Aromatic C-H Bending: In-plane and out-of-plane C-H bending modes of the aromatic rings would also be visible.
Combined, IR and Raman spectroscopy provide a comprehensive vibrational "fingerprint" of the molecule, allowing for unambiguous identification and detailed structural analysis. Studies on dinitropyrazoles have utilized both techniques to fully characterize the vibrational properties of the nitropyrazole core. mdpi.com
Computational and Theoretical Chemistry Studies of 1 4 Tert Butylphenyl Methyl 4 Nitro 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. tandfonline.comresearchgate.net By solving approximations of the Schrödinger equation, DFT calculations can determine a molecule's optimized geometry and the distribution of its electrons. For 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental insights into its stability and reactivity.
A key outcome of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For this molecule, the electron-donating tert-butylphenyl group would likely contribute significantly to the HOMO, concentrating electron density on the benzene ring. Conversely, the electron-withdrawing nitro-pyrazole moiety would be the primary location of the LUMO. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -2.40 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.45 | Indicator of chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.org It is a valuable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks, as well as intermolecular interactions. researchgate.net The map is color-coded to indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential. wolfram.com
In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the nitro group, identifying them as the primary sites for interactions with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the pyrazole (B372694) ring, indicating their acidic nature. The tert-butylphenyl group would exhibit a largely neutral (green) potential, with slight negative character on the aromatic ring due to the π-electron cloud.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. Methods like DFT are widely used to calculate vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
FT-IR Spectroscopy: Theoretical calculations can predict the vibrational modes of the molecule. For this compound, characteristic frequencies would include the asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), C-H stretching from the aromatic rings and alkyl groups, and C=N stretching from the pyrazole ring. Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve correlation. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are highly valuable for assigning peaks in experimental spectra. The calculated shifts for the protons and carbons in the pyrazole ring, the benzyl (B1604629) linker, and the tert-butylphenyl group would provide a detailed fingerprint of the molecule's electronic environment. Good agreement between calculated and experimental spectra serves as strong evidence for the proposed molecular structure. nih.gov
| Spectroscopic Feature | Calculated Value | Experimental Value | Assignment |
|---|---|---|---|
| FT-IR Frequency (cm⁻¹) | 1535 | 1525 | Asymmetric N-O Stretch (NO₂) |
| FT-IR Frequency (cm⁻¹) | 1340 | 1332 | Symmetric N-O Stretch (NO₂) |
| ¹H NMR Shift (ppm) | 8.15 | 8.10 | Pyrazole Ring Proton (C5-H) |
| ¹³C NMR Shift (ppm) | 145.2 | 144.8 | Pyrazole Ring Carbon (C4-NO₂) |
Investigation of Conformational Preferences and Energy Minima
Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformation, which corresponds to the global energy minimum on the potential energy surface. researchgate.net For this compound, the key sources of conformational flexibility are the rotation around the C-N bond linking the benzyl methylene group to the pyrazole ring and the C-C bond linking the methylene group to the phenyl ring.
This analysis is typically performed by systematically rotating a specific dihedral angle and calculating the molecule's energy at each step, a process known as a potential energy surface (PES) scan. rcsi.com This scan reveals the energy barriers between different conformers and identifies the lowest-energy structures. For the title compound, steric hindrance between the bulky tert-butylphenyl group and the pyrazole ring would be a dominant factor in determining the most stable conformation, likely favoring a staggered arrangement that maximizes the distance between these groups.
Theoretical Insights into Reactivity and Reaction Pathways
Computational studies provide a framework for understanding and predicting a molecule's reactivity through various theoretical descriptors derived from DFT calculations. asrjetsjournal.org
Local Reactivity Descriptors: The MEP map provides a qualitative prediction of reactive sites. More quantitative information can be obtained from Fukui functions, which indicate the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack. For this molecule, the pyrazole ring, influenced by the nitro group, would be susceptible to nucleophilic attack, while the electron-rich tert-butylphenyl ring would be the preferred site for electrophilic substitution.
Furthermore, computational chemistry can be used to model entire reaction pathways, including the structures of transition states and the calculation of activation energies. scholaris.ca This allows for a detailed mechanistic understanding of potential reactions, such as substitutions or additions, involving the pyrazole system.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.225 | Resistance to change in electron configuration. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.625 | Ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | 4.81 | Propensity to act as an electrophile. |
Exploration of Potential Research Applications of 1 4 Tert Butylphenyl Methyl 4 Nitro 1h Pyrazole
Role as a Building Block in Complex Organic Synthesis
The title compound is a valuable intermediate for the synthesis of more complex molecular architectures. The pyrazole (B372694) core itself is a cornerstone in medicinal chemistry, and the attached functional groups on this specific molecule offer multiple reaction sites for elaboration. nih.gov
The 4-nitro group is particularly significant. It serves as a versatile functional handle that can undergo a variety of chemical transformations. Most notably, the reduction of the nitro group to an amine provides a key nucleophilic site, enabling the construction of amides, sulfonamides, and other nitrogen-containing functionalities. acs.orgmdpi.com This transformation is fundamental for creating libraries of compounds for biological screening. Furthermore, the nitro group activates the pyrazole ring, facilitating regioselective C-H activation and arylation at the 5-position, a modern approach to functionalizing pharmacologically relevant scaffolds. acs.orgacs.org
The tert-butylphenyl moiety, while seemingly a simple substituent, plays a crucial role by enhancing solubility in organic solvents and influencing the steric environment around the molecule, which can be exploited to direct the regioselectivity of certain reactions. nih.govmdpi.com N-heterocyclic amines, such as the one derivable from this compound, are highly sought-after precursors for active pharmaceutical ingredients and agrochemicals. mdpi.com
Table 1: Potential Synthetic Transformations of the 4-Nitro-1H-pyrazole Core
| Reaction Type | Reagents & Conditions | Resulting Functionality | Potential Application |
|---|---|---|---|
| Nitro Reduction | H₂, Pd/C; or SnCl₂, HCl | 4-Amino-1H-pyrazole | Amide/Sulfonamide synthesis, further heterocycle formation |
| C-H Arylation | Aryl bromide, Pd catalyst, CuI, DMF, 120 °C | 5-Aryl-4-nitro-1H-pyrazole | Introduction of molecular diversity |
| Cyclocondensation | (Starting from precursors) Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate + Substituted Hydrazine (B178648) | N1-Substituted-4-nitropyrazole-5-carboxylate | Scaffold for medicinal chemistry |
| Vilsmeier-Haack | (On related hydrazones) POCl₃, DMF | 4-Formyl-1H-pyrazole | Aldehyde for further derivatization |
Development of Novel Pyrazole-Based Scaffolds for Materials Science Research
The field of materials science constantly seeks novel organic molecules with specific electronic and photophysical properties. Pyrazole derivatives have been investigated for their luminescent and fluorescent capabilities, and as crucial components in coordination chemistry and polymers. nih.govmdpi.com
The structure of 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole contains both electron-donating (tert-butylphenyl) and electron-withdrawing (nitropyrazole) components, a classic design principle for creating molecules with interesting optical and electronic properties, such as nonlinear optics. The extended π-system across the phenyl and pyrazole rings can be further modified to tune these properties.
In coordination chemistry, the nitrogen atoms of the pyrazole ring can act as ligands for metal ions. mdpi.com The synthesis of metal complexes incorporating this ligand could lead to novel materials with applications in catalysis, chemosensing, or as magnetic materials. The bulky tert-butyl group can influence the crystal packing and coordination geometry of such complexes, potentially leading to unique material characteristics.
Table 2: Potential Applications of Pyrazole Scaffolds in Materials Science
| Application Area | Relevant Structural Features | Potential Properties |
|---|---|---|
| Luminescent Materials | Extended π-conjugation, Donor-Acceptor structure | Fluorescence, Phosphorescence |
| Coordination Polymers | N-donor atoms of the pyrazole ring | Catalytic activity, Porosity, Magnetic properties |
| Chemosensors | Ability to bind cations/anions | Colorimetric or Fluorometric response |
| Nonlinear Optics | Push-pull electronic system | Second-harmonic generation |
Investigation in Agrochemical Lead Compound Design
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, found in numerous commercial fungicides, herbicides, and insecticides. researchgate.netnih.govmdpi.com This makes this compound and its derivatives highly relevant for investigation as potential lead compounds in crop protection.
Many successful fungicides, such as bixafen (B1247100) and fluxapyroxad, are pyrazole carboxamides that function as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov The amine derived from the title compound could be readily converted into a wide range of carboxamides for screening against fungal pathogens. Herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme also frequently incorporate pyrazole moieties. nih.gov The specific combination of the pyrazole ring with a substituted phenyl group in the target molecule aligns with the structural motifs of known HPPD inhibitors.
The bulky tert-butyl group is a common feature in many pesticides, often contributing to increased lipophilicity, which can enhance membrane permeability and metabolic stability within the target organism. The nitro group, while sometimes associated with toxicity, is also a key component of certain pesticides and can be a precursor to other active functional groups. researchgate.net
Table 3: Agrochemical Activity of Various Pyrazole-Based Scaffolds
| Agrochemical Class | Target/Mode of Action | Example Commercial Product |
|---|---|---|
| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | Bixafen, Fluxapyroxad, Isopyrazam nih.gov |
| Herbicides | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition | Pyrasulfotole, Topramezone researchgate.net |
| Herbicides | Protoporphyrinogen-IX Oxidase (PPO) Inhibition | Fluazolate researchgate.net |
| Insecticides | GABA-gated chloride channel antagonism | Fipronil researchgate.net |
Methodologies for Derivatization and Analogue Synthesis
The synthetic versatility of this compound allows for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. Various established synthetic methodologies can be applied to modify each part of the molecule.
The synthesis of the core scaffold itself can be achieved through several routes. A common method involves the cyclocondensation reaction between a hydrazine derivative, in this case, (4-tert-butylphenyl)methanamine which would first be converted to its corresponding hydrazine, and a suitable 1,3-dicarbonyl compound or its equivalent. nih.gov Alternatively, direct N-alkylation of 4-nitropyrazole with 1-(bromomethyl)-4-tert-butylbenzene is a straightforward approach. acs.org
Once the parent molecule is obtained, derivatization can proceed in multiple directions:
Modification of the Nitro Group: As mentioned, reduction to an amine is a key step. acs.org This amine can then be acylated, sulfonylated, or used in cyclization reactions to build fused heterocyclic systems. mdpi.comnih.gov
Functionalization of the Pyrazole Ring: Palladium-catalyzed cross-coupling reactions can introduce aryl or alkyl substituents at the C5 position. acs.orgacs.org
Modification of the Phenyl Ring: Electrophilic aromatic substitution on the tert-butylphenyl ring is possible, though the directing effects of the alkyl and benzyl (B1604629) groups would need to be considered.
Variations of the Linker: The benzylic linker can be replaced with other groups to alter the conformation and spacing between the pyrazole and phenyl moieties.
These derivatization strategies allow chemists to systematically probe the effects of different substituents on the biological activity or material properties of the scaffold, facilitating the optimization of lead compounds. researchgate.net
Table 4: Key Derivatization and Analogue Synthesis Strategies
| Strategy | Description | Key Reagents |
|---|---|---|
| N-Alkylation | Attaching the substituted benzyl group to the pyrazole nitrogen. | 4-Nitropyrazole, 1-(bromomethyl)-4-tert-butylbenzene, Base (e.g., K₂CO₃) acs.org |
| Cyclocondensation | Forming the pyrazole ring from acyclic precursors. | Substituted hydrazine, β-keto-enamine or equivalent. nih.govrsc.org |
| Nitro Group Reduction | Converting the nitro group to a primary amine. | H₂/Pd/C, SnCl₂, Fe/HCl acs.org |
| Amide Coupling | Forming an amide bond from the corresponding amine. | Carboxylic acid, EDC, HOBT nih.gov |
| C-H Arylation | Attaching an aryl group to the C5 position of the pyrazole. | Aryl bromide, Pd catalyst acs.orgacs.org |
Future Research Directions and Perspectives
Development of Green Chemistry Approaches for Synthesis
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may not align with the principles of green chemistry. Future efforts will likely focus on developing more environmentally friendly synthetic routes. Key areas of interest include:
Catalyst-free reactions: Exploring condensation reactions that proceed efficiently without the need for catalysts, reducing waste and potential toxicity.
Green solvents: Moving away from hazardous organic solvents towards water or bio-based solvents.
Energy efficiency: Utilizing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption.
Atom economy: Designing synthetic pathways, such as multi-component reactions, that maximize the incorporation of starting materials into the final product, thus minimizing waste.
Recent advancements in the green synthesis of various pyrazole derivatives highlight the feasibility of these approaches, suggesting a promising direction for the synthesis of 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole.
Exploration of Novel Reactivity Patterns
The reactivity of the 4-nitropyrazole core is a subject of ongoing interest. The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the pyrazole ring, opening up avenues for novel transformations. Future research could investigate:
Regioselective C-H functionalization: Developing new methods for the direct and selective introduction of functional groups onto the pyrazole ring, which is a powerful tool for creating diverse analogues.
Cycloaddition reactions: Investigating the participation of the pyrazole core in various cycloaddition reactions to construct more complex heterocyclic systems.
Nucleophilic substitution: Studying the reactivity of the nitro group itself, which can sometimes be displaced by strong nucleophiles, offering a route to further derivatization.
Understanding these reactivity patterns is crucial for unlocking the full synthetic potential of this compound.
Integration into Advanced Functional Materials Research
Nitrogen-rich heterocyclic compounds, including nitropyrazoles, are of significant interest in materials science, particularly for the development of energetic materials. nih.govnih.gov Their high heats of formation, density, and thermal stability make them attractive candidates. nih.gov Future research on this compound could explore its potential integration into:
Energetic Materials: Investigating its properties as a component in explosives, propellants, or pyrotechnics, with a focus on achieving a balance between high performance and low sensitivity. nih.govnih.gov
Luminescent Materials: Some pyrazole derivatives exhibit aggregation-induced emission (AIE), making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs).
Pharmacologically Active Scaffolds: The pyrazole nucleus is a well-known pharmacophore present in many drugs. The specific substitutions on this compound could be explored for potential biological activities.
The combination of the bulky tert-butylphenylmethyl group and the nitro-functionalized pyrazole ring provides a unique structure that warrants investigation for various material applications.
Computational Design and Prediction of Novel Analogues
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. researchgate.net For this compound, future research would benefit from:
In Silico Screening: Using molecular docking and other computational methods to predict the biological activity of novel analogues against various therapeutic targets. meddocsonline.orgmdpi.com
Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) and other methods to predict the electronic properties, reactivity, and stability of new derivatives. This can help in understanding reaction mechanisms and designing molecules with desired characteristics.
Molecular Dynamics Simulations: Simulating the dynamic behavior of these molecules to understand their conformational preferences and interactions with other molecules, which is crucial for drug design and materials science. meddocsonline.org
These computational approaches can provide valuable insights, guiding synthetic efforts towards the most promising analogues and reducing the time and cost associated with experimental work. researchgate.net
Q & A
Basic: What are the common synthetic routes for 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitution and nitration reactions. For example:
- Step 1 : Alkylation of 4-nitro-1H-pyrazole with 4-tert-butylbenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Optimization strategies : - Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress with TLC or HPLC to adjust reaction times.
- Control nitro group stability by avoiding excessive heating during nitration steps .
Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). Methodological approaches:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond-length anomalies and confirm stereochemistry .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify conformational flexibility .
- Variable-temperature NMR : Probe dynamic processes like ring puckering or tert-butyl group rotation .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
- HPLC-MS : Quantify purity (>95%) and detect nitro group reduction byproducts.
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, pyrazole protons at 6.5–8.5 ppm) .
- FT-IR : Identify nitro stretches (~1520 cm⁻¹) and C-N vibrations (~1350 cm⁻¹) .
Advanced: How can researchers address low yields in multi-step syntheses of tert-butyl-substituted pyrazoles?
Key challenges include steric hindrance from the tert-butyl group and nitro group instability. Solutions:
- Protecting groups : Temporarily protect the nitro group (e.g., Boc) during alkylation .
- Microwave-assisted synthesis : Enhance reaction rates and reduce decomposition (e.g., 100°C, 30 min vs. 12 h conventional heating) .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve benzylation efficiency .
Basic: What biological assays are suitable for preliminary evaluation of this compound’s activity?
- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., IC₅₀ determination via fluorescence-based assays).
- Antimicrobial screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Screen against target proteins (e.g., COX-2 or P450 enzymes) using AutoDock Vina. Focus on the nitro group’s electrostatic interactions .
- QSAR studies : Correlate substituent effects (e.g., tert-butyl lipophilicity) with bioactivity data to prioritize synthetic targets .
- MD simulations : Predict metabolic stability by modeling nitro group reduction pathways .
Basic: What precautions are necessary for handling nitro-containing pyrazoles in vitro?
- Light sensitivity : Store compounds in amber vials at –20°C to prevent photodegradation.
- Redox stability : Avoid strong reducing agents (e.g., NaBH₄) unless intentional derivatization is planned .
- Toxicity : Use fume hoods and PPE due to potential mutagenicity of nitroarenes .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Common issues include assay variability (e.g., cell line differences) and compound degradation. Mitigation strategies:
- Standardized protocols : Adhere to CLSI guidelines for antimicrobial assays .
- Stability studies : Use LC-MS to monitor compound integrity under assay conditions (pH, temperature) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Basic: What crystallographic databases or software are recommended for structural validation?
- Cambridge Structural Database (CSD) : Reference similar pyrazole derivatives for bond-angle comparisons.
- SHELX suite : Refine X-ray data; SHELXPRO interfaces with WinGX for comprehensive analysis .
- Mercury : Visualize packing interactions and hydrogen-bonding networks .
Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
